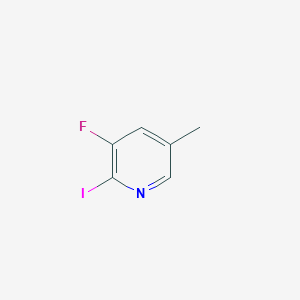
3-Fluoro-2-iodo-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-iodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5FIN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 5 are replaced by fluorine, iodine, and methyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 5-methylpyridine followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
For example, a typical synthetic route may involve:
Halogenation: Bromination of 5-methylpyridine to form 3-bromo-5-methylpyridine.
Fluorination: Substitution of the bromine atom with a fluorine atom using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).
Iodination: Introduction of the iodine atom at the 2-position using an iodinating reagent like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-iodo-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like TBAF for fluorination and ICl for iodination.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Applications De Recherche Scientifique
3-Fluoro-2-iodo-5-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-iodo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity due to their electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Ethynyl-3-fluoro-5-methylpyridine
- 2-Chloro-4-iodo-5-methylpyridine
Uniqueness
3-Fluoro-2-iodo-5-methylpyridine is unique due to the specific arrangement of fluorine, iodine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The combination of fluorine and iodine atoms can enhance the compound’s reactivity and selectivity in chemical reactions, as well as its biological activity.
Propriétés
Formule moléculaire |
C6H5FIN |
|---|---|
Poids moléculaire |
237.01 g/mol |
Nom IUPAC |
3-fluoro-2-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
Clé InChI |
LVAVXBUDSTVRDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


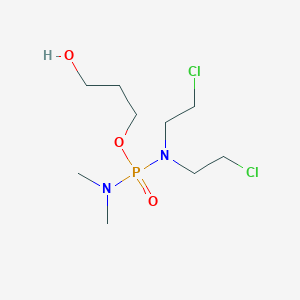
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

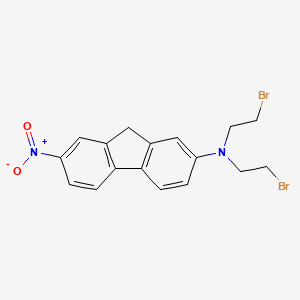
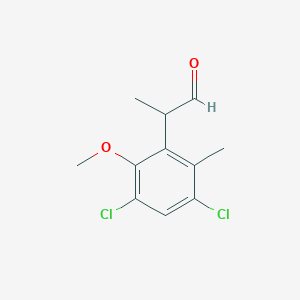
![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)
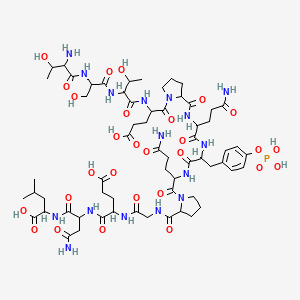
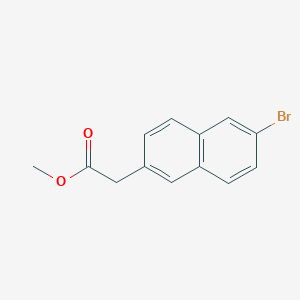
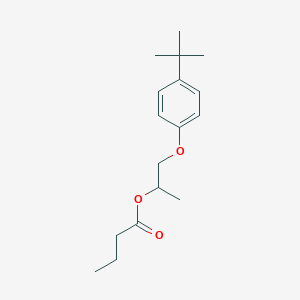
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
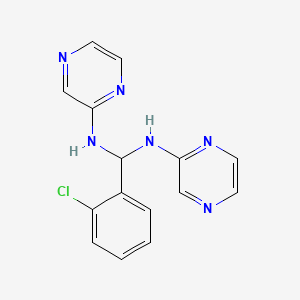
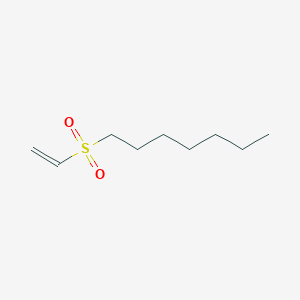
![4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol](/img/structure/B13997556.png)

